Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Overview
Description
“Methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate” is a chemical compound that is used as an important pharmaceutical intermediate . It is a part of the trifluoromethylpyridine (TFMP) family, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group and an amino group attached to it . The presence of the fluorine atom and the pyridine structure result in its superior properties .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Aminopyrroles
A study demonstrated the use of a trifluoromethyl-containing building block for synthesizing trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. The process involves the transformation of primary products into alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and further into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).
Development of Functionalized Pyridines
Another study focused on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone. The reaction showcased the versatile reactivity of the compound under different conditions, leading to the formation of complex pyridine derivatives (Mekheimer et al., 1997).
Creation of Unsymmetrical Diamide Ligands
Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate has been identified as a precursor for unsymmetrical diamide ligands. This compound demonstrates potential in forming complexes with metals, showing versatility in coordination chemistry and potential applications in catalysis and materials science (Napitupulu et al., 2006).
Phosphine-Catalyzed [4 + 2] Annulation
A phosphine-catalyzed [4 + 2] annulation process was developed, utilizing ethyl 2-methyl-2,3-butadienoate and N-tosylimines to form highly functionalized tetrahydropyridines. This synthesis route underscores the compound's application in organic synthesis, offering a pathway to novel tetrahydropyridine derivatives (Zhu et al., 2003).
Electrochemical Synthesis in Ionic Liquid Media
The compound was also explored in the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, highlighting its role in the key intermediate synthesis for trifluoroamantadine. This research points to the compound's utility in the development of fluorinated compounds through sustainable methods (Monoi & Hara, 2012).
properties
IUPAC Name |
methyl 4-amino-6-(trifluoromethyl)pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)5-2-4(12)3-6(13-5)8(9,10)11/h2-3H,1H3,(H2,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFDQPQGSOFZJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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